Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide

Antimicrobial resistance Benzothiazine SAR Sulfone pharmacophore

Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide (CAS 702669‑47‑4; MF C₁₀H₉NO₅S; MW 255.25 g mol⁻¹) is a heterocyclic sulfone belonging to the 1,4‑benzothiazine‑1,1‑dioxide family. The scaffold incorporates a fused benzene–thiazine ring system bearing a C6‑methyl ester and an S,S‑dioxide functionality that distinguishes it from the parent benzothiazine sulfides.

Molecular Formula C10H9NO5S
Molecular Weight 255.25 g/mol
CAS No. 702669-47-4
Cat. No. B1450889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide
CAS702669-47-4
Molecular FormulaC10H9NO5S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2
InChIInChI=1S/C10H9NO5S/c1-16-10(13)6-2-3-8-7(4-6)11-9(12)5-17(8,14)15/h2-4H,5H2,1H3,(H,11,12)
InChIKeyDULZVFWKGHGJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide (CAS 702669-47-4): Core Scaffold Identity and Procurement-Grade Characterization


Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide (CAS 702669‑47‑4; MF C₁₀H₉NO₅S; MW 255.25 g mol⁻¹) is a heterocyclic sulfone belonging to the 1,4‑benzothiazine‑1,1‑dioxide family. The scaffold incorporates a fused benzene–thiazine ring system bearing a C6‑methyl ester and an S,S‑dioxide functionality that distinguishes it from the parent benzothiazine sulfides . This compound is commercially supplied at ≥95 % purity for research‑scale use and is classified as a versatile building block for medicinal‑chemistry campaigns targeting kinase, dynamin GTPase, and mineralocorticoid receptor modulation .

Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide: Why In‑Class Benzothiazine Analogs Cannot Be Assumed Interchangeable


Benzothiazine derivatives with identical ring connectivity but differing oxidation state or ester substitution exhibit divergent physicochemical and biological profiles. The S,S‑dioxide motif in the target compound depresses log P relative to the parent sulfide (XLogP3 1.3 for the non‑sulfone analog [1]), increases topological polar surface area, and adds two hydrogen‑bond acceptor sites, collectively altering membrane permeability, solubility, and target‑binding geometry [2]. Furthermore, the C6‑methyl ester imposes a specific hydrogen‑bond donor/acceptor landscape that is absent in C7‑regioisomers or free‑acid variants, directly affecting pharmacodynamic potency in dynamin GTPase inhibition (IC₅₀ differences of >40‑fold between ester and acid analogs in the same scaffold series) [3]. Consequently, substituting a closely related benzothiazine—even one sharing the 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]thiazine core—introduces uncontrolled variance in activity and ADME properties, undermining experimental reproducibility.

Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide: Quantitative Differentiation Evidence Against Closest Comparators


S,S‑Dioxide vs. Parent Sulfide: Enhanced Antimicrobial Potency at the Scaffold Level

The 1,1‑dioxide oxidation state confers a measurable antimicrobial advantage over the corresponding sulfide. In a systematic study of 4H‑1,4‑benzothiazines and their sulfone derivatives assayed against Gram‑positive and Gram‑negative bacteria and fungi, the sulfone derivatives exhibited superior activity, with the authors concluding that 'sulfone derivatives of 4H‑1,4‑benzothiazines exhibit better antimicrobial activities than their parent compounds' [1]. In a separate antitubercular campaign, 4H‑1,4‑benzothiazine sulfones displayed MIC values of 6.4–8.8 µg mL⁻¹ against Mycobacterium tuberculosis H37Rv, comparable to clinical phenothiazine benchmarks [2]. The target compound incorporates this critical S,S‑dioxide motif and is therefore positioned for analogous antimicrobial profiling.

Antimicrobial resistance Benzothiazine SAR Sulfone pharmacophore

Methyl Ester vs. Ethyl Ester: Lipophilicity Tuning for Permeability‑Sensitive Assays

The methyl ester substitution on the target compound provides a defined lipophilicity window. The non‑sulfone methyl ester analog (CAS 188614‑01‑9) exhibits a computed XLogP3 of 1.3 [1]. The ethyl ester comparator (CAS 204863‑53‑6; MW 237.28 g mol⁻¹) adds a methylene unit, which is predicted to increase log P by approximately 0.5 units based on fragment‑addition principles. While direct experimental log P values for the 1,1‑dioxide series are not published, the sulfone group predictably depresses log P relative to the sulfide by ≈0.5–1.0 units (class‑level SAR for aryl sulfones [2]). The methyl ester therefore offers a balanced lipophilicity profile (estimated log P ~0.8–1.3 for the 1,1‑dioxide) that differs materially from the ethyl ester, which would shift log P into the ~1.3–1.8 range and alter passive membrane diffusion rates.

Lipophilicity Caco‑2 permeability Ester prodrug design

C6‑Carboxylate vs. C7‑Regioisomer: Regiochemical Control Over Dynamin GTPase Pharmacophore

The position of the carboxylate ester on the benzothiazine ring is a critical determinant of dynamin GTPase inhibitory activity. In a comprehensive 118‑compound library study, the 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]thiazine‑6‑carboxylic acid scaffold (compound 16) served as the S‑isostere progenitor for Libraries 4–6, producing analogs with dynamin IC₅₀ values ranging from 1.3 ± 0.5 µM (C3′‑CO₂H 17j) to 10.0 µM [1]. The C6‑ester itself (Library 4 baseline) displayed IC₅₀ < 20 µM, whereas N‑methylation (Library 5) essentially ablated activity, confirming that the unsubstituted amide NH and C6‑carbonyl geometry are both essential for productive binding. The C7‑regioisomer (CAS 1891194‑23‑2) relocates the ester vector and would predictably misalign the H‑bond donor/acceptor pharmacophore identified as requiring a minimum of two H‑bond donors for activity [1]. No published dynamin IC₅₀ data exist for the C7‑regioisomer, underscoring the specificity of the C6‑substitution pattern.

Dynamin GTPase Regioisomer SAR Endocytosis inhibition

S,S‑Dioxide as a Synthetic Gateway: Pre‑Oxidized Intermediate for Human Kinase CK2 Inhibitor Libraries

The 1,1‑dioxide oxidation state is not merely a bioactivity feature but also a synthetic necessity for accessing downstream benzylidene‑benzothiazine libraries. Irrou et al. (2024) demonstrated that 1,4‑benzothiazin‑3‑one‑1,1‑dioxide (compound 3), prepared by KMnO₄ oxidation of the parent sulfide, undergoes Knoevenagel condensation with aromatic aldehydes to yield bis‑3‑oxo‑1,4‑benzothiazine‑1,1‑dioxide derivatives (4a–d) and 2‑benzyl‑1,4‑benzothiazine dioxide compounds (5a–d) [1]. Compound 4c exhibited the highest binding affinity toward human kinase CK2, with stable MD‑simulated protein–ligand interactions [1]. The target compound, bearing a C6‑methyl ester on the 1,1‑dioxide scaffold, is positioned as a direct precursor for analogous Knoevenagel diversification to generate CK2‑targeted libraries without requiring post‑synthetic oxidation.

CK2 kinase inhibition Knoevenagel condensation Benzylidene‑benzothiazine

Physicochemical Signature Differentiation: Target Compound vs. Non‑Sulfone Methyl Ester (CAS 188614‑01‑9)

The introduction of the S,S‑dioxide group transforms the physicochemical profile relative to the non‑sulfone methyl ester analog (CAS 188614‑01‑9). The non‑sulfone compound (CID 699501) has a molecular weight of 223.25 g mol⁻¹, topological polar surface area (TPSA) of 80.7 Ų, hydrogen‑bond donor count of 1, and acceptor count of 4 [1]. The target 1,1‑dioxide adds two oxygen atoms (MW 255.25 g mol⁻¹), which increases H‑bond acceptor count to 6 and increases TPSA (estimated ~110–120 Ų based on sulfone contribution). These changes affect aqueous solubility, passive membrane permeability, and the compound's classification within drug‑likeness filters (e.g., Lipinski, Veber). The difference in H‑bond acceptor count (6 vs. 4) is particularly relevant for target engagement where the sulfone oxygens may serve as additional H‑bond acceptors in the binding pocket .

Physicochemical profiling TPSA Hydrogen‑bond acceptor count

Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide: Evidence‑Grounded Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Lead Discovery Leveraging the Pre‑Formed Sulfone Pharmacophore

Procurement of the 1,1‑dioxide directly supports antimicrobial screening cascades where the sulfone oxidation state is documented to enhance activity over parent sulfides. As demonstrated by Gautam et al. (2013) and Guleria et al. (2015), 4H‑1,4‑benzothiazine sulfones achieve MIC values as low as 6.4 µg mL⁻¹ against M. tuberculosis H37Rv, with broad‑spectrum Gram‑positive and Gram‑negative activity superior to the non‑oxidized congeners [1][2]. The target compound, bearing both the 1,1‑dioxide and a C6‑methyl ester handle for further derivatization, enables medicinal chemistry teams to initiate structure–activity relationship (SAR) studies at the bioactive oxidation state without requiring in‑house oxidation optimization. This is particularly valuable for resource‑constrained academic labs pursuing antitubercular or anti‑MRSA programs where synthetic step‑count reduction directly impacts feasibility.

Dynamin GTPase‑Targeted Endocytosis Modulation Using the C6‑Ester Scaffold

The Lin et al. (2025) study establishes the C6‑carboxylate benzothiazine scaffold as a validated dynamin GTPase pharmacophore, with Library 4 ester analogs achieving IC₅₀ < 20 µM and optimized free‑acid derivatives reaching 1.3 ± 0.5 µM [3]. The target compound provides the C6‑methyl ester in the 1,1‑dioxide form, which can serve as a direct starting material for C2‑benzylidene diversification to generate dynamin inhibitor candidates. The sulfone oxygens offer additional H‑bond acceptor sites that may be exploited for potency enhancement, as the dynamin active site requires a minimum of two H‑bond donors for productive inhibition [3]. This scenario is directly relevant to groups investigating clathrin‑mediated endocytosis in oncology or virology.

Human Kinase CK2 Inhibitor Library Synthesis via C2 Knoevenagel Diversification

The 1,1‑dioxide benzothiazine scaffold has been experimentally validated as a CK2‑binding core by Irrou et al. (2024), where Knoevenagel condensation of 1,4‑benzothiazin‑3‑one‑1,1‑dioxide with aromatic aldehydes produced compounds with confirmed CK2 binding affinity, and compound 4c exhibited stable MD‑simulated protein–ligand interactions [4]. The target compound, featuring a C6‑methyl ester on the identical 1,1‑dioxide core, is a logical precursor for parallel library synthesis: C2 Knoevenagel condensation with varied aldehydes, followed (optionally) by ester hydrolysis to the free acid, would generate C6‑differentiated CK2 ligand candidates. This scenario is directly actionable for kinase‑focused medicinal chemistry groups seeking novel ATP‑competitive or allosteric CK2 chemotypes.

Mineralocorticoid Receptor Modulator Intermediate for Cardiovascular Drug Discovery

Benzothiazine 1,1‑dioxides have been disclosed in patent literature as mineralocorticoid receptor (MR) modulating agents, with the benzothiazine core featuring prominently in structures claimed by Ligand Pharmaceuticals and others [5][6]. The target compound's C6‑methyl ester provides a synthetic handle for amidation, hydrolysis, or reduction to access diverse MR modulator chemotypes. While specific MR binding or functional data for the exact compound are not publicly disclosed, its structural alignment with the patented benzothiazine‑1,1‑dioxide MR pharmacophore makes it a strategic procurement choice for pharmaceutical R&D groups initiating MR‑targeted lead generation campaigns.

Quote Request

Request a Quote for Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.